Sodium 4-Chlorobenzenesulfinate
Overview
Description
Sodium 4-Chlorobenzenesulfinate is a useful research compound. Its molecular formula is C6H5ClNaO2S and its molecular weight is 199.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67146. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Hybrid Nanomaterial Synthesis : Sodium 4-Chlorobenzenesulfonate (a compound closely related to Sodium 4-Chlorobenzenesulfinate) has been used to synthesize organo-mineral hybrid nanomaterials with zinc–aluminium layered double hydroxides. This process involves intercalating 4-Chlorobenzenesulfonate between layers of Zn–Al layered double hydroxides using methods like coprecipitation and ion exchange, resulting in stable hybrid nanostructured materials (Lakraimi et al., 2006).
Dye Intermediate Synthesis : It plays a role in the synthesis of dye intermediates, such as in the production of Sodium Bromide Acid Dye intermediates. This application is crucial in the dye industry, enhancing product yield and reducing production costs (Liang Yingtang, 2010).
Sodium-Ion Battery Research : Research on sodium batteries, particularly sodium-ion batteries, has explored the use of various sodium compounds. While not directly using this compound, this research area highlights the broader context of sodium compounds in energy storage technologies (Delmas, 2018).
Medical and Dental Applications : this compound derivatives, such as Sodium N-chlorobenzenesulfonamide, have been studied for their potential in medical applications. For instance, their role in restoring adhesion to pulp chamber dentin treated with other chemicals in endodontic treatments has been investigated (Ana Carolina Pimentel Corrêa et al., 2016).
Anion-Exchange Membranes : this compound derivatives are also involved in the preparation of anion-exchange membranes. These membranes have applications in water purification and desalination, showing potential in industries like textile and wastewater treatment (J. Zhu et al., 2014).
Food Industry Applications : In the food industry, this compound derivatives have been studied for their efficacy in inhibiting enzymatic browning in apple slices, showing potential as browning control agents (Shengmin Lu et al., 2007).
Analytical Chemistry : this compound and its derivatives are used in analytical chemistry for various purposes, including the estimation of indigocarmine in solutions. They serve as analytical reagents in various chemical analyses (D. Mahadevappa et al., 1981).
Environmental Remediation : this compound compounds are being explored for environmental remediation, such as in the detoxification of organochlorine compounds in a sodium carbonate/glycerol system (H. Hai et al., 2014).
Mechanism of Action
Target of Action
Sodium 4-Chlorobenzenesulfinate is a type of aromatic sulfinic acid compound As a general class of important reaction intermediates, aromatic sulfinic acid compounds like this compound have wide applications in various fields such as medicine, dyeing, pesticides, and organic synthesis .
Mode of Action
It’s known that this class of compounds can be produced by several pathways, including the reduction of sulfonyl chloride by zinc powder or sodium sulfite, the fukuhara reaction of sulfur dioxide with aromatic compounds, the oxidation of thiols, and the reaction of sulfur dioxide with grignard reagents or aromatic diazonium salts .
Biochemical Pathways
Given its wide applications in various fields such as medicine, dyeing, pesticides, and organic synthesis, it can be inferred that this compound may interact with a variety of biochemical pathways depending on its specific use .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability .
Result of Action
As a class of important reaction intermediates, aromatic sulfinic acid compounds like this compound are widely used in various fields, suggesting that they may have diverse effects depending on their specific applications .
Biochemical Analysis
Biochemical Properties
Sodium 4-Chlorobenzenesulfinate is an important intermediate in various biochemical reactions . It is used in a wide range of applications in the fields of medicine, dyeing, pesticides, and organic synthesis
Molecular Mechanism
It is known that it can be reduced by zinc powder or sodium sulfite, react with sulfur dioxide and aromatic compounds in the Fukui reaction, and oxidize mercaptan
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Sodium 4-Chlorobenzenesulfinate can be achieved by the sulfonation of 4-chlorobenzenesulfonic acid with sodium sulfite, followed by neutralization with sodium hydroxide.", "Starting Materials": [ "4-chlorobenzenesulfonic acid", "sodium sulfite", "sodium hydroxide", "water" ], "Reaction": [ "Add 4-chlorobenzenesulfonic acid to a mixture of sodium sulfite and water.", "Heat the mixture under reflux for several hours.", "Cool the mixture and filter the resulting solid.", "Dissolve the solid in water and add sodium hydroxide until the pH is neutral.", "Filter the solution and evaporate the solvent to obtain Sodium 4-Chlorobenzenesulfinate as a solid." ] } | |
CAS No. |
14752-66-0 |
Molecular Formula |
C6H5ClNaO2S |
Molecular Weight |
199.61 g/mol |
IUPAC Name |
sodium;4-chlorobenzenesulfinate |
InChI |
InChI=1S/C6H5ClO2S.Na/c7-5-1-3-6(4-2-5)10(8)9;/h1-4H,(H,8,9); |
InChI Key |
GJAKRMFICWCSQW-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)[O-])Cl.[Na+] |
SMILES |
C1=CC(=CC=C1S(=O)[O-])Cl.[Na+] |
Canonical SMILES |
C1=CC(=CC=C1S(=O)O)Cl.[Na] |
14752-66-0 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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